molecular formula C13H19N7O3 B5559932 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B5559932
M. Wt: 321.34 g/mol
InChI Key: CFKCOWSKGMZMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) ring and a 4-methylpiperidin-1-ylmethyl group. The 4-amino-oxadiazole moiety is known for its electron-withdrawing properties and role in hydrogen bonding, while the 4-methylpiperidinyl group may enhance lipophilicity and pharmacokinetic properties.

The molecular weight is estimated to be ~357.4 g/mol (based on the formula C₁₁H₁₆N₈O₃), with the piperidine substituent contributing to increased steric bulk compared to sulfur-containing analogs (e.g., CAS 332391-28-3, molecular weight 341.37 g/mol) .

Properties

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O3/c1-8-3-5-19(6-4-8)7-9-10(13(21)22-2)15-18-20(9)12-11(14)16-23-17-12/h8H,3-7H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKCOWSKGMZMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique combination of oxadiazole and triazole moieties, which are known for their biological activity. The synthesis typically involves multi-step reactions that can include cyclization and functionalization processes. The following table summarizes key structural features:

Property Details
Molecular Formula C₁₃H₁₈N₄O₃
Molecular Weight 286.31 g/mol
CAS Number Not available
Structural Components Oxadiazole ring, Triazole ring

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazoles have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

A study demonstrated that a related oxadiazole compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity . Additionally, in vivo studies indicated that these compounds could suppress tumor growth in mice models .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Research indicates that certain triazole derivatives possess potent activity against a range of bacteria and fungi. For example, a related triazole compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is thought to involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. Specifically, it may interact with phospholipases or other targets involved in lipid metabolism and apoptosis .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of triazoles and tested their anticancer efficacy. One derivative showed significant cytotoxicity against glioblastoma cell lines with an IC50 value comparable to standard treatments like doxorubicin .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of triazole derivatives against pathogenic bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) below 10 μg/mL against multiple strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound differs from analogs primarily in its substituents:

  • 4-Amino-1,2,5-oxadiazole: A rigid, planar heterocycle that facilitates π-π stacking interactions in enzyme binding pockets.
Table 1: Structural and Functional Comparison
Compound Name (CAS/Identifier) Core Structure Substituent R Molecular Weight (g/mol) Key Properties
Target Compound 1,2,3-Triazole + Oxadiazole 4-Methylpiperidin-1-ylmethyl ~357.4 High lipophilicity, potential CNS activity
CAS 332391-28-3 1,2,3-Triazole + Oxadiazole Thiazole sulfanyl 341.37 Sulfur-based polarity, moderate solubility
Piroxicam Analogs (13d, 13l, 13m) Isoxicam-like scaffold Varied aryl/heteroaryl ~350–400 (estimated) Anti-HIV activity (EC₅₀: 20–25 µM, SI >26)

Physicochemical Properties

  • Stability: Oxadiazoles are generally stable under physiological conditions, but the 4-amino group may introduce susceptibility to oxidative degradation.

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,5-oxadiazole (furazan) ring, followed by triazole cyclization. Key intermediates include:

  • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid derivatives for oxadiazole ring construction.
  • Triazole-piperidine hybrids formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Esterification of the carboxylate group under mild acidic conditions, as seen in analogous pyrazole-triazole systems .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structure and purity?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) to verify connectivity of the triazole, oxadiazole, and piperidine moieties .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95% threshold for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during multi-step synthesis?

  • Temperature control : Lower temperatures (0–5°C) during azide formation to prevent side reactions.
  • Catalyst selection : Use Cu(I) catalysts (e.g., CuI/ascorbate) for efficient triazole cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF enhances reaction rates in esterification steps .
  • Design of Experiments (DoE) : Apply factorial designs to analyze interactions between variables (e.g., molar ratios, reaction time) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-triazole hybrids?

  • Comparative bioassays : Test the compound alongside structurally similar analogs under identical conditions (e.g., enzyme inhibition assays at 10 µM concentration).
  • Assay validation : Verify results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolic stability studies : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

Q. How does the 4-methylpiperidinylmethyl group influence physicochemical properties and reactivity?

  • Lipophilicity : The piperidine ring increases logP by ~1.5 units compared to non-substituted analogs, enhancing membrane permeability (calculated via MarvinSketch) .
  • Steric effects : The methyl group reduces rotational freedom, potentially stabilizing interactions with hydrophobic enzyme pockets.
  • pH sensitivity : Protonation of the piperidine nitrogen (pKa ~8.5) affects solubility in physiological buffers .

Q. What in silico methods predict binding affinity to enzymatic targets?

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases or GPCRs.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase .

Stability and Structure-Activity Relationship (SAR)

Q. What are the stability concerns under varying pH and temperature conditions?

  • pH stability : Degrades rapidly in acidic conditions (pH <3) via ester hydrolysis; stable at pH 5–7.4 (phosphate buffer, 37°C).
  • Thermal stability : Decomposes above 150°C (DSC data), with a shelf life of >12 months at −20°C in dark .

Q. How can SAR studies elucidate the role of the 1,2,5-oxadiazole ring?

  • Analog synthesis : Replace oxadiazole with isosteres (e.g., 1,2,4-oxadiazole) and compare bioactivity.
  • Electron-withdrawing effects : The oxadiazole’s electron-deficient nature enhances π-π stacking with aromatic residues in target proteins.
  • Protease resistance : The ring’s rigidity reduces metabolic cleavage compared to open-chain analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.